molecular formula C13H17P B14265887 2,3-Dimethyl-1-(2,4,6-trimethylphenyl)-1H-phosphirene CAS No. 137787-47-4

2,3-Dimethyl-1-(2,4,6-trimethylphenyl)-1H-phosphirene

Cat. No.: B14265887
CAS No.: 137787-47-4
M. Wt: 204.25 g/mol
InChI Key: WFFZVFLPVKJHJP-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1-(2,4,6-trimethylphenyl)-1H-phosphirene is a unique organophosphorus compound characterized by its phosphirene ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-1-(2,4,6-trimethylphenyl)-1H-phosphirene typically involves the reaction of 2,4,6-trimethylphenylphosphine with 2,3-dimethyl-1,3-butadiene. This reaction is carried out under controlled conditions to ensure the formation of the phosphirene ring. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-1-(2,4,6-trimethylphenyl)-1H-phosphirene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphorus compounds, and substituted phosphirenes.

Scientific Research Applications

2,3-Dimethyl-1-(2,4,6-trimethylphenyl)-1H-phosphirene has several scientific research applications:

Mechanism of Action

The mechanism by which 2,3-Dimethyl-1-(2,4,6-trimethylphenyl)-1H-phosphirene exerts its effects involves its ability to coordinate with metal centers and participate in various catalytic cycles. The phosphirene ring can interact with molecular targets through its phosphorus atom, which can donate electron density to form stable complexes. These interactions are crucial in catalytic processes where the compound acts as a ligand to facilitate reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,3-Dimethyl-1-(2,4,6-trimethylphenyl)-1H-phosphirene apart from similar compounds is its unique phosphirene ring structure, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in catalysis and material science applications where such properties are desirable .

Properties

CAS No.

137787-47-4

Molecular Formula

C13H17P

Molecular Weight

204.25 g/mol

IUPAC Name

2,3-dimethyl-1-(2,4,6-trimethylphenyl)phosphirene

InChI

InChI=1S/C13H17P/c1-8-6-9(2)13(10(3)7-8)14-11(4)12(14)5/h6-7H,1-5H3

InChI Key

WFFZVFLPVKJHJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)P2C(=C2C)C)C

Origin of Product

United States

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